molecular formula C13H17F3N6O2 B6966146 2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide

2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide

Cat. No.: B6966146
M. Wt: 346.31 g/mol
InChI Key: MJNMDKWVVGZRHS-UHFFFAOYSA-N
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Description

2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrazole ring, and a trifluoroethyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Final Coupling: The final step involves coupling the triazole and pyrazole intermediates through an acylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide: Lacks the trifluoroethyl and pyrazole groups, resulting in different reactivity and properties.

    N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide: Lacks the triazole ring, affecting its chemical behavior and applications.

Uniqueness

The presence of both the triazole and pyrazole rings, along with the trifluoroethyl group, makes 2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide unique

Properties

IUPAC Name

2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N6O2/c1-7-10(8(2)21(4)19-7)11(13(14,15)16)18-9(23)5-22-12(24)20(3)6-17-22/h6,11H,5H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNMDKWVVGZRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)CN2C(=O)N(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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